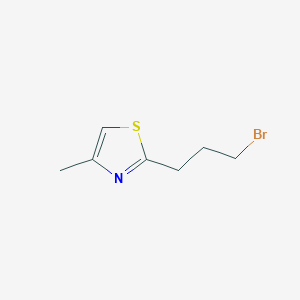
2-(3-Bromopropyl)-4-methyl-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromopropyl)-4-methyl-1,3-thiazole: is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by a bromopropyl group attached to the second carbon and a methyl group attached to the fourth carbon of the thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromopropyl)-4-methyl-1,3-thiazole typically involves the reaction of 4-methylthiazole with 1,3-dibromopropane. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-Bromopropyl)-4-methyl-1,3-thiazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atom or to modify the thiazole ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include dehalogenated thiazoles or modified thiazole rings.
Aplicaciones Científicas De Investigación
2-(3-Bromopropyl)-4-methyl-1,3-thiazole has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Material Science: It is used in the design and synthesis of novel materials with specific electronic or optical properties.
Chemical Biology: The compound is employed in the study of biological pathways and the development of chemical probes for target identification.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromopropyl)-4-methyl-1,3-thiazole depends on its specific application:
Biological Activity: The compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromopropyl group can form covalent bonds with nucleophilic residues in proteins, affecting their function.
Chemical Reactions: In organic synthesis, the bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Comparación Con Compuestos Similares
2-(3-Chloropropyl)-4-methyl-1,3-thiazole: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen size and electronegativity.
2-(3-Bromopropyl)-4-ethyl-1,3-thiazole: Similar structure but with an ethyl group instead of a methyl group. The additional carbon may affect the compound’s physical properties and reactivity.
2-(3-Bromopropyl)-5-methyl-1,3-thiazole: Similar structure but with the methyl group at the fifth position. The positional isomerism can influence the compound’s chemical behavior and biological interactions.
Uniqueness: 2-(3-Bromopropyl)-4-methyl-1,3-thiazole is unique due to the specific positioning of the bromopropyl and methyl groups on the thiazole ring. This arrangement can result in distinct reactivity patterns and biological activities compared to its analogs.
Propiedades
Fórmula molecular |
C7H10BrNS |
|---|---|
Peso molecular |
220.13 g/mol |
Nombre IUPAC |
2-(3-bromopropyl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C7H10BrNS/c1-6-5-10-7(9-6)3-2-4-8/h5H,2-4H2,1H3 |
Clave InChI |
LCAJZNWQMSWPDK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=N1)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


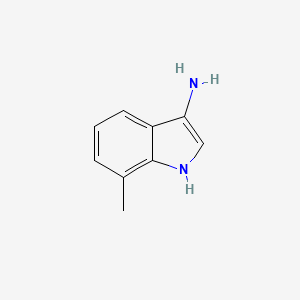
![Ethyl 4-[(1H-imidazole-1-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B13207052.png)
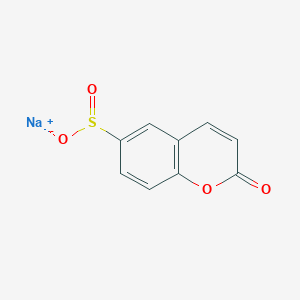

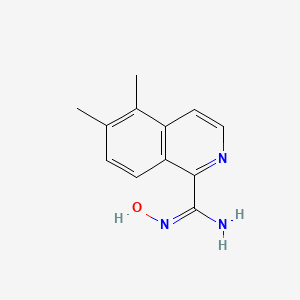
amine](/img/structure/B13207070.png)
![N-(2-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide](/img/structure/B13207077.png)
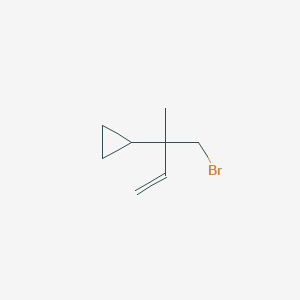
![2-[2-(2-Methylcyclopropyl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13207093.png)
![N-[3-(Aminomethyl)cyclopentyl]-2,2-dimethylpropanamide](/img/structure/B13207105.png)
![Methyl 7-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13207107.png)

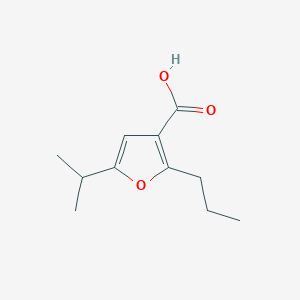
![N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]-2-(methylamino)acetamide](/img/structure/B13207138.png)
